1-bromo-2-[(E)-2-nitroethenyl]benzene
Overview
Description
1-bromo-2-[(E)-2-nitroethenyl]benzene is an organobromine compound . It is a derivative of benzene, where a hydrogen atom has been replaced with a bromo group .
Molecular Structure Analysis
The molecular formula of 1-bromo-2-[(E)-2-nitroethenyl]benzene is C8H6BrNO2 . The compound has a molecular weight of 228.04 g/mol . The InChI representation of the molecule is InChI=1S/C8H6BrNO2/c9-8-4-2-1-3-7 (8)5-6-10 (11)12/h1-6H/b6-5+ . The compound’s structure has been analyzed using various techniques, including 2D and 3D conformer analysis .Chemical Reactions Analysis
The chemical reactions involving 1-bromo-2-[(E)-2-nitroethenyl]benzene are complex and require further study .Physical And Chemical Properties Analysis
1-bromo-2-[(E)-2-nitroethenyl]benzene has a molecular weight of 228.04 g/mol . It has a XLogP3 value of 2.9, indicating its lipophilicity . The compound has no hydrogen bond donors and two hydrogen bond acceptors . It also has one rotatable bond .Scientific Research Applications
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Synthesis of Unsaturated Adamantane Derivatives
- Field : Petroleum Chemistry
- Application : The compound is used in the synthesis of unsaturated adamantane derivatives . These derivatives have extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Method : The first method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one in 83% yield .
- Results : The synthesis resulted in the production of 4-(2-adamantylidene)naphthalene-1(4H)-one in 83% yield .
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Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of (prop-2-ynyloxy)benzene derivatives . These derivatives have potential applications in various fields due to their unique chemical properties .
- Method : Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent .
- Results : The compounds were synthesized in good yields (53–85%) .
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Preparation of 2,4-Dinitrophenol
- Field : Biochemistry
- Application : 1-Bromo-2,4-dinitrobenzene has been used in the preparation of 2,4-dinitrophenol via treatment with KO2-crown ether complex in benzene . It is used as substrate in protein determination and glutathione S-transferase (GST) assay of chicken and rat prostaglandin D2 synthase (PGDS) .
- Method : The compound is treated with KO2-crown ether complex in benzene to prepare 2,4-dinitrophenol .
- Results : The preparation results in the production of 2,4-dinitrophenol, which is used as a substrate in protein determination and GST assay .
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Organic Syntheses with α-Bromonitrostyrenes
- Field : Organic Chemistry
- Application : α-Bromonitrostyrenes, which have a similar structure to “1-bromo-2-[(E)-2-nitroethenyl]benzene”, are highly reactive and versatile reagents in organic syntheses . They act as an effective dielectrophile in the reaction with various nucleophiles .
- Method : The bromo and nitro groups in the structure of α-bromonitrostyrenes behave as good leaving groups for the assembly of a diverse range of heterocyclic compounds, such as dihydrofurans, dihydropyranes, furans, pyrroles, pyrazoles, isooxazolines, spiropyrrolidines, etc .
- Results : The reactions result in the formation of a diverse range of heterocyclic compounds .
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Electrophilic Aromatic Substitution
- Field : Organic Chemistry
- Application : Compounds similar to “1-bromo-2-[(E)-2-nitroethenyl]benzene” can undergo electrophilic aromatic substitution . This is a common reaction in organic chemistry where an atom attached to an aromatic system is replaced by an electrophile .
- Method : The nitronium ion attacks the aromatic ring to give first a nitrobenzenium ion and then an aromatic nitro compound .
- Results : The reaction results in the formation of an aromatic nitro compound .
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Electrophilic Aromatic Substitution - Bromination
- Field : Organic Chemistry
- Application : Compounds similar to “1-bromo-2-[(E)-2-nitroethenyl]benzene” can undergo electrophilic aromatic substitution reactions, specifically bromination . This is a common reaction in organic chemistry where an atom attached to an aromatic system is replaced by an electrophile .
- Method : The bromine cation forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
- Results : The reaction results in the formation of a substituted benzene ring .
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Synthesis of (Prop-1-en-2-yl)benzene Derivatives
- Field : Organic Chemistry
- Application : The compound “1-bromo-2-(prop-1-en-2-yl)benzene” is used in the synthesis of (prop-1-en-2-yl)benzene derivatives . These derivatives have potential applications in various fields due to their unique chemical properties .
- Method : The specific method of synthesis is not provided in the source .
- Results : The compounds were synthesized .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-bromo-2-[(E)-2-nitroethenyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFDNZXJABSGIO-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-bromo-2-[(E)-2-nitroethenyl]benzene | |
CAS RN |
38815-55-3, 65185-68-4, 155988-33-3 | |
Record name | Benzene, ethenyl-, monobromo mononitro deriv. | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038815553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC170712 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170712 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trans-2-Bromo-β-nitrostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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